molecular formula C10H16ClNO B12980967 2-Ethyl-4,5,6,7-tetrahydrobenzofuran-3-amine hydrochloride

2-Ethyl-4,5,6,7-tetrahydrobenzofuran-3-amine hydrochloride

Cat. No.: B12980967
M. Wt: 201.69 g/mol
InChI Key: GVHHUKYNOBIBGM-UHFFFAOYSA-N
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Description

2-Ethyl-4,5,6,7-tetrahydrobenzofuran-3-amine hydrochloride is a chemical compound that belongs to the class of benzofurans. This compound is characterized by its unique structure, which includes a tetrahydrobenzofuran ring substituted with an ethyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,5,6,7-tetrahydrobenzofuran-3-amine hydrochloride typically involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through various methods, including the use of acid catalysts or base-induced cyclization.

    Introduction of the Ethyl Group: The ethyl group is introduced through alkylation reactions, where an ethyl halide reacts with the benzofuran intermediate.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the amine compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,5,6,7-tetrahydrobenzofuran-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can undergo substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones and carboxylic acids.

    Reduction: Reduced derivatives such as alcohols and secondary amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-Ethyl-4,5,6,7-tetrahydrobenzofuran-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,5,6,7-tetrahydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-amine hydrochloride
  • 2-Ethyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid ethyl ester
  • 3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-2(3H)-one

Uniqueness

2-Ethyl-4,5,6,7-tetrahydrobenzofuran-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

2-ethyl-4,5,6,7-tetrahydro-1-benzofuran-3-amine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-2-8-10(11)7-5-3-4-6-9(7)12-8;/h2-6,11H2,1H3;1H

InChI Key

GVHHUKYNOBIBGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(O1)CCCC2)N.Cl

Origin of Product

United States

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